molecular formula C11H11N3O2S B2754990 N-(6-(ethylthio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1021061-30-2

N-(6-(ethylthio)pyridazin-3-yl)furan-2-carboxamide

Cat. No.: B2754990
CAS No.: 1021061-30-2
M. Wt: 249.29
InChI Key: RDLFIFIZQIHFJZ-UHFFFAOYSA-N
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Description

N-(6-(Ethylthio)pyridazin-3-yl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide moiety linked to a pyridazine ring substituted with an ethylthio group at the 6-position. This structure combines the electron-rich furan ring with the pyridazine core, a nitrogen-containing heterocycle known for its role in medicinal chemistry.

Properties

IUPAC Name

N-(6-ethylsulfanylpyridazin-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-2-17-10-6-5-9(13-14-10)12-11(15)8-4-3-7-16-8/h3-7H,2H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLFIFIZQIHFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(C=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(ethylthio)pyridazin-3-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Ethylthio Group: The ethylthio group can be introduced via nucleophilic substitution reactions using ethylthiol and an appropriate leaving group.

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Coupling of the Pyridazine and Furan Rings: The final step involves coupling the pyridazine and furan rings through amide bond formation using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(6-(ethylthio)pyridazin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Halogenating agents or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(6-(ethylthio)pyridazin-3-yl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It can be explored for its electronic properties and potential use in organic electronics.

    Industry: The compound may find applications in the development of new agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-(ethylthio)pyridazin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of carboxamide derivatives fused with heterocyclic systems. Key structural analogs include:

Compound Name Core Structure Substituents/R-Groups Key Properties
N-(6-(Ethylthio)pyridazin-3-yl)furan-2-carboxamide Furan-pyridazine 6-ethylthio High lipophilicity, moderate solubility
2-(2-Hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide (97c) Furan-hydrazinyl 3-carboxamide, 2-oxoethyl hydrazine Polar, likely lower metabolic stability
6-Chloro-2-(4-fluorophenyl)-N-methyl-furo[2,3-b]pyridine-3-carboxamide Furopyridine 6-chloro, 4-fluorophenyl Enhanced aromatic stacking, halogen bonding
AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-1,4-dihydropyridine-3-carboxamide) Dihydropyridine-furan 5-cyano, thioether-linked oxoethyl Redox-active dihydropyridine core

Key Observations :

  • Pyridazine vs. This may enhance binding affinity to enzymes or receptors requiring polar interactions .
  • Furan Position : The furan-2-carboxamide linkage (vs. furan-3-carboxamide in derivatives) alters electronic distribution, possibly affecting π-π stacking interactions .

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